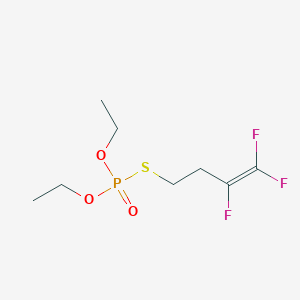
Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester, also known as DEF, is an organophosphate insecticide that is commonly used in agriculture to protect crops from pests and insects. It has been widely studied due to its effectiveness as a pesticide and its potential impact on human health and the environment.
Mecanismo De Acción
Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for proper nerve function. This leads to the accumulation of acetylcholine in the nervous system, causing overstimulation and ultimately paralysis of the insect. However, this mechanism of action is not specific to insects and can also affect non-target organisms, including humans.
Efectos Bioquímicos Y Fisiológicos
Exposure to Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester can lead to a range of biochemical and physiological effects in both insects and humans. In insects, it can cause paralysis, respiratory failure, and ultimately death. In humans, exposure can lead to a range of symptoms, including nausea, vomiting, headaches, and respiratory distress. Long-term exposure can lead to more serious health effects, including neurological damage and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester is widely used in laboratory experiments to study the effects of organophosphate insecticides on insects and other organisms. Its effectiveness as a pesticide and its well-established mechanism of action make it a useful tool for researchers. However, its potential impact on human health and the environment means that caution must be taken when handling and disposing of it.
Direcciones Futuras
There are several areas of future research that could help to address the limitations of Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester as a pesticide. One area of focus is the development of alternative pest control methods that are less harmful to humans and the environment. This could include the use of biological control agents, such as predators and parasites, or the development of genetically modified crops that are resistant to pests. Another area of research is the development of new insecticides that are more specific to target pests and have less impact on non-target organisms. Finally, there is a need for further research into the long-term health effects of exposure to Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester and other organophosphate insecticides, particularly in vulnerable populations such as children and agricultural workers.
Métodos De Síntesis
Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester is synthesized by reacting diethyl phosphorochloridothioate with 3,4,4-trifluoro-3-buten-1-ol in the presence of a base. The resulting product is then purified through distillation and recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester has been extensively studied for its use as an insecticide in agriculture. It is effective against a wide range of pests, including aphids, mites, and whiteflies. Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester has been shown to have a residual effect, meaning it remains active for a period of time after application, providing long-term protection for crops. However, due to its potential impact on human health and the environment, there has been increasing interest in finding alternative pest control methods.
Propiedades
Número CAS |
16499-75-5 |
|---|---|
Nombre del producto |
Phosphorothioic acid, O,O-diethyl S-(3,4,4-trifluoro-3-butenyl) ester |
Fórmula molecular |
C8H14F3O3PS |
Peso molecular |
278.23 g/mol |
Nombre IUPAC |
4-diethoxyphosphorylsulfanyl-1,1,2-trifluorobut-1-ene |
InChI |
InChI=1S/C8H14F3O3PS/c1-3-13-15(12,14-4-2)16-6-5-7(9)8(10)11/h3-6H2,1-2H3 |
Clave InChI |
NGRGWVSHDRFOEW-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCCC(=C(F)F)F |
SMILES canónico |
CCOP(=O)(OCC)SCCC(=C(F)F)F |
Otros números CAS |
16499-75-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



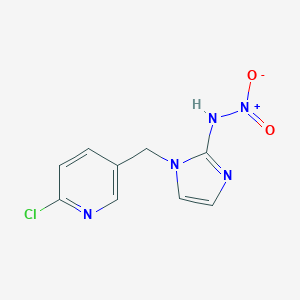
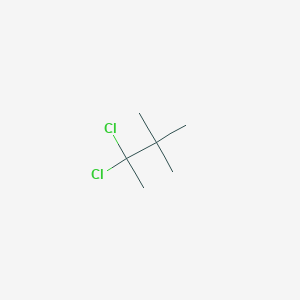
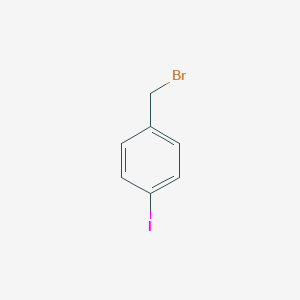
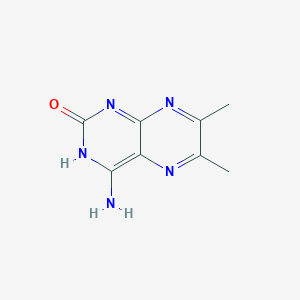
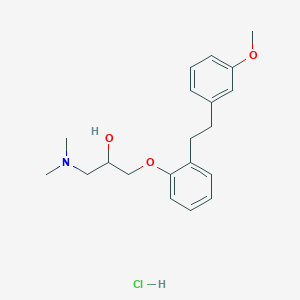
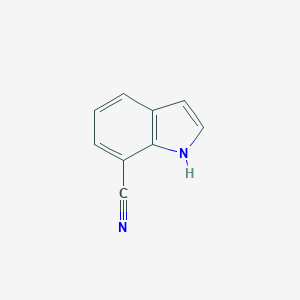
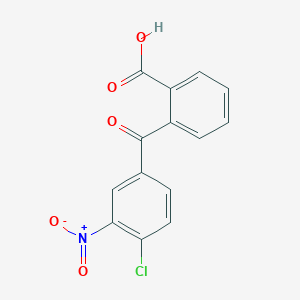
![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B105745.png)
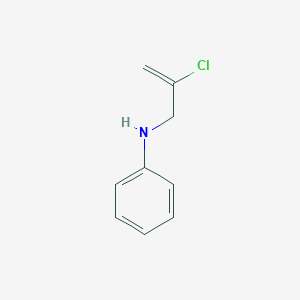
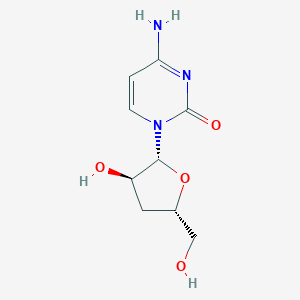
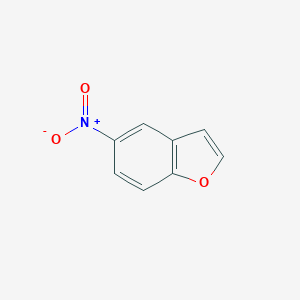
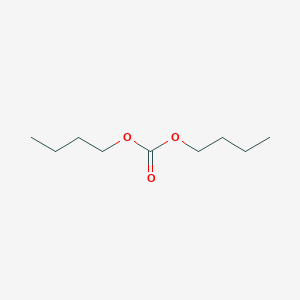
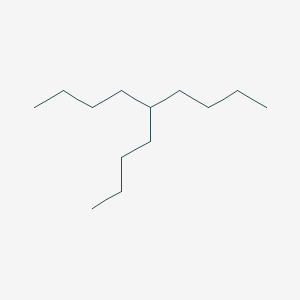
![4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B105758.png)